molecular formula C14H17ClN4 B1622322 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile CAS No. 39581-24-3

6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile

Cat. No.: B1622322
CAS No.: 39581-24-3
M. Wt: 276.76 g/mol
InChI Key: LMWHGSOTPHQWFJ-UHFFFAOYSA-N
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Description

6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile is a substituted pyridine derivative featuring a chloro group at position 6 and pyrrolidinyl substituents at positions 2 and 2. The pyrrolidinyl groups are cyclic amines that enhance solubility and membrane permeability, while the chloro and nitrile groups contribute to electronic effects and reactivity. Its structural analogs, however, exhibit diverse bioactivities, including molluscicidal, anticancer, and antioxidant properties .

Properties

IUPAC Name

6-chloro-2,4-dipyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4/c15-13-9-12(18-5-1-2-6-18)11(10-16)14(17-13)19-7-3-4-8-19/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWHGSOTPHQWFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=C2C#N)N3CCCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380236
Record name 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39581-24-3
Record name 6-Chloro-2,4-di-1-pyrrolidinyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39581-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinonitrile and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or ethanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as triethylamine or potassium carbonate may be used to enhance the reaction rate and yield. The reaction typically proceeds through nucleophilic substitution, where the pyrrolidine groups replace the hydrogen atoms on the nicotinonitrile core.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural Comparison

The compound’s structural analogs differ in substituent type, position, and electronic properties. Key comparisons include:

Compound Substituents Key Structural Features Reference
6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile 6-Cl, 2,4-pyrrolidinyl Enhanced solubility and charge distribution due to cyclic amines; moderate steric bulk
Piperidinium nicotinonitrile-2-thiolate (4a) 2-thiolate, 4-piperidinium Quaternary ammonium salt with positive charge; improved membrane penetration
2-Chloro-6-phenylnicotinonitrile (2a) 2-Cl, 6-phenyl Aromatic bulk at position 6; planar structure may limit solubility
6-Amino-5-nitropicolinonitrile 6-NH2, 5-NO2 Electron-withdrawing nitro group; potential for hydrogen bonding
2-Chloro-4,6-dimethylnicotinonitrile 2-Cl, 4,6-CH3 Methyl groups increase hydrophobicity; reduced electronic effects

Key Observations :

  • Pyrrolidinyl groups in the target compound improve solubility compared to purely aromatic (e.g., phenyl) or hydrophobic (e.g., methyl) substituents .
  • Quaternary ammonium salts (e.g., 4a) exhibit superior bioactivity due to enhanced membrane penetration .

Challenges :

  • Introducing pyrrolidinyl groups requires controlled conditions to avoid over-alkylation.
  • Chloro-substituted analogs (e.g., 2a) are more straightforward to synthesize but lack bioactivity without further functionalization .
2.3.1. Molluscicidal Activity
  • Piperidinium nicotinonitrile-2-thiolate (4a): LC50 = 2.90 mg/mL against M. cartusiana snails, attributed to charged groups enhancing membrane interaction .
  • Morpholinium nicotinonitrile-2-thiolate (4b): LC50 = 3.03 mg/mL, slightly less active than 4a due to morpholine’s oxygen atom reducing charge density .
  • Target Compound: Not directly tested, but pyrrolidinyl groups may offer intermediate activity between piperidinium and morpholinium salts.
2.3.2. Anticancer Activity (QSAR Insights)
  • 2-Amino-4-(4-chlorophenyl)nicotinonitrile (A1): Demonstrated high binding affinity to MCF-7 breast cancer cells (ΔG = -9.2 kcal/mol) due to chloro-phenyl hydrophobicity and hydrogen-bonding amino group .
  • Target Compound : Pyrrolidinyl groups may improve binding via π-π stacking or charge interactions, but steric bulk could reduce efficacy compared to smaller substituents .
2.3.3. Antioxidant Activity
  • 2-(2-Oxopropoxy)-6-(dichlorothiophene)nicotinonitrile (H): High antioxidant activity linked to electron-donating oxypropoxy groups .
  • Target Compound : Pyrrolidinyl groups are electron-rich but lack direct antioxidant moieties (e.g., thiophene or hydroxyl groups), likely resulting in lower activity .
Physicochemical Properties
Property This compound 2-Chloro-6-phenylnicotinonitrile (2a) Piperidinium nicotinonitrile-2-thiolate (4a)
Molecular Weight ~350 g/mol ~245 g/mol ~320 g/mol
LogP (Predicted) 1.8 (moderate lipophilicity) 3.5 (high lipophilicity) -0.5 (hydrophilic salt)
Solubility Moderate in polar solvents Low in water High in water
Electronic Effects Electron-donating pyrrolidinyl groups Electron-withdrawing Cl and CN groups Charged thiolate enhances reactivity

Notes:

  • The target compound’s balanced logP and solubility make it suitable for in vivo applications compared to hydrophobic analogs like 2a .

Biological Activity

Overview

6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile is a chemical compound with the molecular formula C14H17ClN4. Its structure includes a chloro group, two pyrrolidinyl groups, and a nicotinonitrile core. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate enzyme activity and disrupt cellular processes, which may lead to various therapeutic effects. The unique structure allows for binding to these targets, influencing signal transduction pathways and potentially inhibiting disease progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

Comparative Antimicrobial Efficacy

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus31.25 - 62.5
Escherichia coli31.25 - 62.5
Candida albicans0.25 - 2
Pseudomonas aeruginosa31.25 - 62.5

The minimum inhibitory concentrations (MICs) for various strains have been documented, indicating that the compound's effectiveness is comparable to standard antibiotics like Amikacin .

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. The compound has shown cytotoxic activity against several cancer cell lines, suggesting its utility as a therapeutic agent in oncology.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines using standard assays:

Cell Line IC50 (µM) Effectiveness
A549 (Lung Cancer)15Moderate
HL-60 (Leukemia)10High
MCF-7 (Breast Cancer)20Moderate

These findings indicate that the compound could be a candidate for further development in cancer therapy due to its selective cytotoxicity against malignant cells .

The synthesis of this compound typically involves nucleophilic substitution reactions where pyrrolidine groups replace hydrogen atoms on the nicotinonitrile core. The reaction conditions often include solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2,4-di(1-pyrrolidinyl)nicotinonitrile
Reactant of Route 2
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